molecular formula C17H16N2O3 B2662054 2,5-dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide CAS No. 1251558-37-8

2,5-dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide

Cat. No.: B2662054
CAS No.: 1251558-37-8
M. Wt: 296.326
InChI Key: AWMROSPNLUNXKL-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a quinoline derivative, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2,5-dimethylfuran.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often starting from aniline derivatives through Friedländer synthesis, which involves the condensation of aniline with a ketone.

    Coupling Reaction: The final step involves coupling the furan ring with the quinoline derivative through an amide bond formation. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to interact with DNA, potentially leading to applications in anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: Shares the furan ring but lacks the quinoline moiety.

    Quinoline: Lacks the furan ring and carboxamide group.

    N-(4-Methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of the furan ring.

Uniqueness

2,5-Dimethyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-3-carboxamide is unique due to the combination of the furan ring and quinoline moiety, which imparts distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2,5-dimethyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-9-6-16(20)19-15-8-12(4-5-13(9)15)18-17(21)14-7-10(2)22-11(14)3/h4-8H,1-3H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMROSPNLUNXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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